Technical Guide: Synthesis and Characterization of 2-(Pentan-2-yl)azetidine
Technical Guide: Synthesis and Characterization of 2-(Pentan-2-yl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic route and predicted characterization data for 2-(Pentan-2-yl)azetidine. As of the last update, specific literature for this exact compound has not been published. The methodologies and data presented are based on established principles of organic synthesis and spectroscopic analysis of analogous 2-substituted azetidines.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Their incorporation into molecular scaffolds can enhance metabolic stability and improve pharmacokinetic properties. This guide provides a comprehensive overview of a proposed synthetic pathway for 2-(Pentan-2-yl)azetidine and the analytical methods for its characterization.
Proposed Synthesis of 2-(Pentan-2-yl)azetidine
The proposed synthesis involves a two-step process starting from the commercially available 4-methylhexane-1,3-diol. The first step is a selective tosylation of the primary alcohol, followed by amination and subsequent intramolecular cyclization to form the azetidine ring.
Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(Pentan-2-yl)azetidine.
Experimental Protocols
Step 1: Synthesis of 1-Amino-4-methylhexan-3-ol
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Selective Tosylation: To a solution of 4-methylhexane-1,3-diol (1.0 eq) in pyridine at 0 °C, tosyl chloride (1.05 eq) is added portion-wise. The reaction is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.
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Azide Formation: The crude tosylated intermediate is dissolved in DMF, and sodium azide (1.5 eq) is added. The mixture is heated to 80 °C for 6 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
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Reduction to Amine: The crude azide is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature overnight. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 1-amino-4-methylhexan-3-ol.
Step 2: Synthesis of 2-(Pentan-2-yl)azetidine
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Mitsunobu Cyclization: To a solution of 1-amino-4-methylhexan-3-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
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Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford 2-(Pentan-2-yl)azetidine.
Characterization of 2-(Pentan-2-yl)azetidine
The structure and purity of the synthesized 2-(Pentan-2-yl)azetidine would be confirmed by standard spectroscopic methods.
Characterization Workflow
Caption: Workflow for the characterization of 2-(Pentan-2-yl)azetidine.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | m | 1H | H2 |
| ~3.2-3.4 | m | 1H | H4a |
| ~2.9-3.1 | m | 1H | H4b |
| ~2.0-2.2 | m | 1H | H3a |
| ~1.8-2.0 | m | 1H | H3b |
| ~1.3-1.6 | m | 3H | H2' of pentyl, H3' of pentyl |
| ~1.2-1.3 | d | 3H | H1' of pentyl |
| ~0.9 | t | 3H | H5' of pentyl |
| ~0.85 | d | 3H | H4' of pentyl |
| ~1.5-2.5 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~60-65 | C2 |
| ~45-50 | C4 |
| ~35-40 | C2' of pentyl |
| ~25-30 | C3 |
| ~20-25 | C3' of pentyl |
| ~18-22 | C1' of pentyl |
| ~14 | C5' of pentyl |
| ~12 | C4' of pentyl |
Table 3: Predicted IR Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3350 | Medium, Broad | N-H Stretch |
| ~2850-2960 | Strong | C-H Stretch (Aliphatic) |
| ~1100-1250 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 141 | Moderate | [M]⁺ |
| 126 | High | [M - CH₃]⁺ |
| 98 | High | [M - C₃H₇]⁺ |
| 70 | Moderate | [M - C₅H₁₁]⁺ (cleavage of the pentyl group) |
| 56 | High | [C₄H₈N]⁺ (fragmentation of the azetidine ring) |
Experimental Protocols for Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.
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IR Spectroscopy: The IR spectrum will be recorded on an FTIR spectrometer using a thin film of the purified compound on a NaCl plate.
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Mass Spectrometry: The mass spectrum will be obtained on a mass spectrometer with electron ionization (EI) at 70 eV.
